7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one
Description
Overview of Pyrroloquinoxaline Compounds
Pyrroloquinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds characterized by a fused pyrrole and quinoxaline ring system. These structures exhibit planar aromaticity, enabling π-π stacking interactions critical for biological activity. The core scaffold consists of a pyrrole ring annulated to a quinoxaline moiety, with variations occurring through substitution patterns at positions 1, 4, 7, and 9. Key physicochemical properties include moderate polarity (logP ≈ 2.1–3.8), molecular weights typically between 180–250 g/mol, and absorption maxima in the 280–320 nm range due to conjugated π-systems.
Pyrroloquinoxalines demonstrate remarkable pharmacological versatility, serving as:
Historical Context of 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one Research
First reported in 1991 through condensation reactions of chlorinated benzene derivatives, this compound (CAS 160657-02-3) has undergone significant methodological evolution:
The compound gained prominence in 2021 when its Sirt6 activation potential was identified, showing 9.3 μM EC₅₀ against SARS-CoV-2. Recent advances in flow chemistry have enabled gram-scale production with >99% HPLC purity.
Significance in Chemical and Biological Sciences
This chlorinated derivative exhibits enhanced bioactivity compared to non-halogenated analogs due to:
- Electrophilic character : The C7 chlorine atom increases susceptibility to nucleophilic attack at C4 carbonyl
- Improved pharmacokinetics : Chlorination boosts membrane permeability (Papp = 12.7 × 10⁻⁶ cm/s vs 8.9 × 10⁻⁶ in parent compound)
- Target specificity : The 7-Cl group induces 34-fold selectivity for Sirt6 over Sirt1 in deacetylation assays
Notable applications include:
Scope of Present Review
This analysis focuses on three key aspects of this compound:
- Synthetic methodologies : Comparing traditional thermal routes vs modern electrochemical/flow
Properties
IUPAC Name |
7-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNRHZBYFDOVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)NC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several methods. One efficient approach involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents, resulting in the formation of the desired compound through an unexpected cyclization process . This operationally simple and catalyst-free methodology offers a green and efficient route for the synthesis of pyrroloquinoxalines.
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, ensuring the availability of reagents and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one serves as a crucial building block in the synthesis of various derivatives with potential therapeutic properties. The compound has been investigated for its role as an antifungal agent . A study highlighted the synthesis of piperazinyl derivatives of pyrrolo[1,2-a]quinoxaline, which demonstrated significant inhibitory activity against drug efflux transporters in Candida albicans. These derivatives were effective in sensitizing resistant strains to antifungal treatments, showcasing the compound's potential in combating multidrug resistance in fungal infections .
Antiviral Activity
Research indicates that derivatives of this compound exhibit inhibitory effects on HIV-1 reverse transcriptase . This enzyme is critical for the replication of HIV, making it a prime target for antiviral drug development. The compound's structural framework allows for modifications that enhance its potency and selectivity against viral targets .
Antitumor Properties
The compound has also been explored for its antitumor activity . Studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is vital for developing cancer therapies that minimize side effects associated with conventional treatments .
Sirtuin Activation
Recent investigations have identified novel derivatives of pyrrolo[1,2-a]quinoxaline as potent activators of Sirtuin 6 (Sirt6) , a protein involved in metabolic regulation and longevity. These findings suggest potential applications in age-related diseases and metabolic disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Research has focused on modifying different positions on the pyrroloquinoxaline scaffold to enhance biological activity while reducing toxicity. For instance, piperazinyl substitutions have been shown to significantly alter the pharmacological profile of the resulting compounds .
Case Studies and Experimental Data
Mechanism of Action
The mechanism by which 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Differences in Activity and Selectivity
BTK Inhibition (Pyrrolo vs. Imidazo Derivatives)
- Potency : Pyrrolo derivatives (e.g., 7-chloro) exhibit superior BTK inhibition (IC50 = 7.41 nM) compared to imidazo analogues (IC50 = 11.4 nM) . This is attributed to enhanced hydrogen bonding and hydrophobic interactions facilitated by the pyrrole ring.
- Selectivity : The electron-withdrawing chlorine at position 7 likely optimizes the compound’s electronic profile for BTK binding, whereas methoxy or bulky N5 substituents (e.g., bromohexyl) may reduce potency due to steric hindrance .
Antiallergic Activity
- Carboxylic acid derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one show 100-fold greater antiallergic activity than disodium cromoglycate in passive cutaneous anaphylaxis (PCA) tests . The chlorine substituent may enhance metabolic stability, prolonging therapeutic effects.
Antineoplastic Potential
- Visible light-synthesized pyrrolo[1,2-a]quinoxalin-4(5H)-ones demonstrate cytotoxicity in cancer cell lines .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Halogenated compounds like 7-chloro are less prone to oxidative metabolism than non-halogenated analogues, improving half-life .
Biological Activity
7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one is a synthetic compound belonging to the pyrroloquinoxaline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antineoplastic, antifungal, and antimalarial properties, as well as its cytotoxic effects against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves visible light-mediated reactions that enhance efficiency and reduce environmental impact. These synthetic methodologies have been documented to yield compounds with significant biological activities while utilizing standard laboratory reagents .
Antineoplastic Activity
Recent studies have demonstrated the antineoplastic potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance:
- Cytotoxicity Assays : The compound was tested against human leukemia cell lines (HL60, K562, U937) using the MTS assay. IC50 values ranged from 8 to 31 μM, indicating moderate to strong antiproliferative activity .
- Mechanism of Action : The proposed mechanisms include DNA intercalation and topoisomerase II inhibition, similar to established chemotherapeutics like doxorubicin .
Antifungal Activity
This compound also displays significant antifungal properties. Studies have evaluated its effectiveness in sensitizing resistant strains of fungi:
- Synergistic Effects : In combination with fluconazole, this compound demonstrated synergistic interactions that reduced the effective concentration required for antifungal activity. Fractional inhibitory concentration index (FICI) values were reported as low as 0.15, indicating strong synergy .
- Mechanistic Insights : The antifungal action is attributed to the inhibition of efflux pumps in resistant fungal strains, enhancing the efficacy of conventional antifungal agents .
Antimalarial Activity
The antimalarial efficacy of this compound has been explored in various studies:
- In Vitro Activity : The compound exhibited promising activity against Plasmodium falciparum strains with IC50 values in the micromolar range. Notably, it demonstrated effectiveness against chloroquine-resistant strains .
- In Vivo Studies : In murine models infected with Plasmodium yoelii, treatment with this compound significantly suppressed parasite growth and improved survival rates compared to controls .
Summary of Biological Activities
| Activity Type | Test Subject | IC50 Range (μM) | Notes |
|---|---|---|---|
| Antineoplastic | HL60, K562, U937 | 8 - 31 | Moderate to strong cytotoxicity |
| Antifungal | C. albicans (fluconazole synergy) | FICI = 0.15 | Strong synergistic effects |
| Antimalarial | P. falciparum | Micromolar range | Effective against resistant strains |
Q & A
Q. Mechanistic Considerations :
- Regioselectivity : Chlorine substitution at the 7-position is influenced by electronic effects; electron-withdrawing groups direct electrophilic substitution .
- Catalyst choice : Transition metals (Pd, Cu) improve yield but require rigorous optimization to avoid side reactions (e.g., over-halogenation) .
How should researchers handle and store this compound to ensure safety and stability?
Basic Research Question
- Handling :
- Storage :
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Avoid incompatible materials (strong acids/bases, oxidizing agents) to prevent hazardous decomposition .
What spectroscopic techniques are most effective for characterizing pyrrolo[1,2-a]quinoxaline derivatives, and how should data be interpreted?
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in the quinoxaline ring appear as doublets (δ 7.5–8.5 ppm) .
- LCMS : Verify molecular weight (e.g., [M+H]+ for C₁₁H₈ClN₂O: 235.04) and purity (>95% for research-grade material) .
- X-ray crystallography : Resolve ambiguous stereochemistry in complex derivatives .
Q. Data Interpretation Tips :
- Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate structural assignments .
How can computational chemistry be integrated into the study of reaction mechanisms for synthesizing pyrrolo[1,2-a]quinoxalines?
Advanced Research Question
- DFT Calculations : Model transition states and intermediates to predict regioselectivity in chlorination reactions .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize ionic intermediates) .
- Docking Studies : For bioactive derivatives, predict binding interactions with biological targets (e.g., kinase inhibitors) .
Q. Methodological Workflow :
Optimize molecular geometries using Gaussian or ORCA.
Calculate Fukui indices to identify electrophilic/nucleophilic sites .
What strategies can resolve contradictions in experimental data when optimizing reaction conditions for this compound?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and identify side reactions .
- Cross-Validation : Compare results across multiple characterization methods (e.g., NMR vs. LCMS purity assays) to detect analytical errors .
Example : If HPLC shows >90% purity but biological activity is inconsistent, re-examine NMR for trace impurities (e.g., regioisomers) .
What are the key considerations in designing multi-step syntheses for halogenated pyrrolo[1,2-a]quinoxalines?
Advanced Research Question
- Step Order : Introduce chlorine early to avoid late-stage functionalization challenges .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization steps .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (DCM/hexane) to isolate intermediates .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pd-catalyzed C-H activation | 75 | 98 | Step economy |
| Multicomponent | 65 | 95 | Scalability |
| Oxidative cyclization | 58 | 90 | Low catalyst load |
How to assess the purity and potential impurities in synthesized batches of this compound?
Basic Research Question
- LCMS : Detect impurities at <0.1% levels; use reverse-phase C18 columns with acetonitrile/water gradients .
- TLC : Monitor reaction progress (Rf ~0.5 in 7:3 hexane/EtOAc) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
Q. Common Impurities :
- Dechlorinated byproducts (e.g., pyrrolo[1,2-a]quinoxalin-4(5H)-one).
- Oxidized derivatives (e.g., N-oxide forms) .
What safety protocols are recommended for handling toxic intermediates during synthesis?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

